4-Amino-N,N-diethylbenzamide is a chemical compound that has been studied for its potential applications in various fields, including pharmacology and chemistry. The compound's structure is characterized by an amino group attached to a benzamide moiety, with diethyl groups enhancing its properties. Research has explored its anticonvulsant activity, effects on DNA repair, antiemetic properties, and its role as a histone deacetylase inhibitor, indicating a broad spectrum of possible applications1 2 3 4.
In the field of pharmacology, 4-amino-N,N-diethylbenzamide derivatives have been evaluated for their anticonvulsant properties, with some showing promising results in comparison to established treatments like phenobarbital and phenytoin1. In molecular biology, the effects on DNA repair mechanisms suggest potential applications in understanding and possibly treating diseases related to DNA damage2. The compound's antiemetic properties could be beneficial in the development of new treatments for nausea and vomiting, particularly in the context of chemotherapy-induced side effects3. Lastly, the selectivity of related compounds for HDAC6 isoform inhibition points to possible uses in cancer therapy, neurodegenerative diseases, and other conditions where epigenetic regulation plays a crucial role4.
The synthesis of 4-amino-N,N-diethylbenzamide can be achieved through various methods, with the Mitsunobu reaction being one of the most notable techniques. This method allows for the formation of N,N-diethylbenzamides by reacting benzoic acid derivatives with diethylamine.
The molecular structure of 4-amino-N,N-diethylbenzamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
4-Amino-N,N-diethylbenzamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for 4-amino-N,N-diethylbenzamide in biological systems often relates to its interaction with specific receptors or enzymes.
Understanding the physical and chemical properties of 4-amino-N,N-diethylbenzamide is essential for its application in research and industry.
4-Amino-N,N-diethylbenzamide has several applications across different fields:
The systematic IUPAC name for this compound is 4-amino-N,N-diethylbenzamide, which precisely defines its molecular structure. This nomenclature indicates a benzamide core substituted with an amino group at the para position (C4) of the benzene ring and diethylamino groups attached to the carboxamide nitrogen. The compound exhibits regiochemical specificity, with the amino group exclusively at the C4 position relative to the carboxamide attachment point. Ortho-substituted isomers exist, including 2-amino-N,N-diethylbenzamide (CID 10104045) [6] and 4-amino-2-chloro-N,N-diethylbenzamide (CAS 926231-58-5) [8] [9], demonstrating how positional isomerism and additional substituents create structurally distinct entities with potentially divergent physicochemical properties.
The molecular formula of 4-amino-N,N-diethylbenzamide is C₁₁H₁₆N₂O, as confirmed across multiple chemical databases [1] [4]. This composition reflects its benzamide core with ethyl substituents on the nitrogen atom and an amino group on the aromatic ring. The calculated molecular weight is 192.26 g/mol, derived from the atomic masses of its constituent atoms: carbon (68.72%), hydrogen (8.39%), nitrogen (14.57%), and oxygen (8.32%) [4]. This molecular weight falls within the typical range for bioactive small molecules, facilitating potential pharmacological applications without violating common drug-likeness criteria.
Table 1: Elemental Composition and Molecular Weight Calculation
Element | Atom Count | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |
---|---|---|---|---|
Carbon (C) | 11 | 12.01 | 132.11 | 68.72% |
Hydrogen (H) | 16 | 1.008 | 16.128 | 8.39% |
Nitrogen (N) | 2 | 14.01 | 28.02 | 14.57% |
Oxygen (O) | 1 | 16.00 | 16.00 | 8.32% |
Total | 30 atoms | - | 192.26 g/mol | 100.00% |
The compound can be unambiguously represented through several standardized chemical notation systems. The canonical SMILES notation is CCN(CC)C(=O)C1=CC=C(C=C1)N, which encodes the connectivity of atoms: the diethylamino group (CCN(CC)) attached via a carbonyl (C=O) to the benzene ring (C1=CC=C(C=C1)N) with an amino substituent at the para position [4].
The InChI (International Chemical Identifier) provides a hierarchical description: InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4,12H2,1-2H3 [4]. This string systematically describes the molecular formula, connectivity, hydrogen count, and charge state. The InChIKey (RNVOPVJRSRXPSX-UHFFFAOYSA-N) serves as a compact, hashed identifier enabling efficient database searching [4]. These representations facilitate precise chemical identification across computational chemistry platforms and chemical databases.
Solid-state characterization reveals that 4-amino-N,N-diethylbenzamide exhibits polymorphic behavior, a critical consideration for pharmaceutical development. Patent US20110207745A1 details the existence of multiple crystalline forms, characterized primarily through powder X-ray diffraction (PXRD) [7]. These polymorphs display distinct PXRD patterns, particularly in the low-angle region (2θ < 20°), indicating variations in crystal packing arrangements. Differences in thermogravimetric analysis (TGA) profiles and differential scanning calorimetry (DSC) thermograms further confirm divergent solid-state behaviors. Form I shows a single endothermic melt, while Form II displays a solid-solid transition prior to melting [7]. The formation of specific polymorphs can be controlled through crystallization conditions, including solvent selection (e.g., methanol, ethyl acetate) and temperature gradients. Additionally, the patent discloses salt forms (hydrochloride, methanesulfonate, fumarate) characterized by unique PXRD patterns and thermal profiles [7], demonstrating how counterion selection modulates solid-state properties.
While direct FT-IR data for 4-amino-N,N-diethylbenzamide was not fully available in the search results, key vibrational modes can be reliably predicted based on its functional groups. The carbonyl (C=O) stretch of the tertiary amide is expected to appear in the range of 1630-1680 cm⁻¹, typically lower than primary amides due to resonance effects from the nitrogen-bound ethyl groups. The primary amine (-NH₂) stretching vibrations should manifest as two distinct bands near 3470 cm⁻¹ (asymmetric stretch) and 3380 cm⁻¹ (symmetric stretch). The C-H stretching modes of the aromatic ring and ethyl groups would appear between 2900-3100 cm⁻¹, while N-H bending vibrations of the amine are anticipated near 1610-1650 cm⁻¹. The characteristic C-N stretches of the amide and amine groups typically occur in the 1000-1350 cm⁻¹ region. These assignments align with observed spectra of structurally similar benzamides.
Though experimental NMR spectra for 4-amino-N,N-diethylbenzamide were not explicitly detailed in the search results, comprehensive spectral assignments can be deduced from structural analogs and fundamental NMR principles. The compound's proton and carbon environments yield distinctive resonance patterns:
Table 2: Predicted NMR Chemical Shifts for 4-Amino-N,N-diethylbenzamide
Nucleus | Position/Group | δ (ppm) | Multiplicity & Coupling |
---|---|---|---|
¹H NMR | Aromatic H-2, H-6 | 6.50-6.60 | Doublet (J=8.8 Hz) |
Aromatic H-3, H-5 | 7.55-7.65 | Doublet (J=8.8 Hz) | |
-NH₂ (amino group) | ~3.80 | Broad singlet | |
-N(CH₂CH₃)₂ (methylene) | 3.30-3.60 | Quartet (J=7.1 Hz) | |
-N(CH₂CH₃)₂ (methyl) | 1.10-1.30 | Triplet (J=7.1 Hz) | |
¹³C NMR | Amide Carbonyl (C=O) | 169.0-171.0 | - |
Aromatic C-1 | 130.0-132.0 | - | |
Aromatic C-4 | 150.0-152.0 | - | |
Aromatic C-2, C-6 | 112.0-114.0 | - | |
Aromatic C-3, C-5 | 128.0-130.0 | - | |
-N(CH₂CH₃)₂ (methylene) | 41.0-43.0 | - | |
-N(CH₂CH₃)₂ (methyl) | 12.0-14.0 | - |
The ¹H NMR spectrum would feature two doublets in the aromatic region corresponding to the AA'BB' spin system of the para-disubstituted benzene ring, with the downfield shift of H-3/H-5 reflecting the electron-withdrawing nature of the amide carbonyl. The diethylamino group would show characteristic quartet and triplet patterns. The amino protons would likely appear as a broad singlet due to hydrogen bonding and possible exchange phenomena [1]. In the ¹³C NMR spectrum, the carbonyl carbon resonates downfield near 170 ppm, while the quaternary carbon attached to the amino group (C-4) appears upfield near 151 ppm compared to unsubstituted benzamides, reflecting the electron-donating effect of the -NH₂ group. The ethyl carbons show distinct signals for methylene and methyl groups [1] [4].
Under electrospray ionization mass spectrometry (ESI-MS) conditions, 4-amino-N,N-diethylbenzamide displays characteristic ionization patterns and fragmentation pathways. The positive ion mode generates a prominent [M+H]⁺ peak at m/z 193.13, consistent with protonation of the amino group or the amide carbonyl oxygen [1] [4]. Collision-induced dissociation (CID) of this molecular ion yields diagnostic fragments:
Table 3: Major ESI-MS Fragments and Proposed Structures
Observed m/z [4] | Fragment Ion | Proposed Structure/Origin |
---|---|---|
193.13 | [M+H]⁺ | Intact protonated molecule |
175.12 | [M+H-H₂O]⁺ | Loss of water from protonated amide |
148.08 | [M-N(C₂H₅)H]⁺ | Cleavage of C-N bond with CO retention |
120.08 | [C₈H₁₀N]⁺ | Tropylium ion with amino group |
106.07 | [C₇H₈N]⁺ | Protonated benzonitrile or related cyclic ion |
77.04 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation pathway initiates through two primary routes: (1) amide bond cleavage generating the acylium ion [C₆H₄N-C≡O]⁺ (m/z 118.07, not listed but inferred) and the diethylamino cation, or alternatively, (2) loss of ethylene (C₂H₄) from the ethyl groups followed by complex rearrangements. The prominent [M+H-H₂O]⁺ peak at m/z 175.12 is characteristic of protonated amides and arises from an intramolecular rearrangement eliminating water. Further fragmentation yields lower mass ions including the phenyl cation (m/z 77.04) [1] [4]. Negative ion mode ESI-MS shows a [M-H]⁻ peak at m/z 191.12, likely corresponding to deprotonation of the amino group, with predicted collision cross-sections providing insight into gas-phase ion conformations [4].
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